molecular formula C11H14ClNO B11763922 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol

Katalognummer: B11763922
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: OGSFPRYXFZYVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is characterized by the presence of a chloro group and a hydroxyl group attached to a hexahydrobenzo[b]azocin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chloro-substituted benzene derivative with a nitrogen-containing reagent, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol is unique due to its specific combination of a chloro group and a hydroxyl group on a hexahydrobenzo[b]azocin ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

8-chloro-1,2,3,4,5,6-hexahydro-1-benzazocin-6-ol

InChI

InChI=1S/C11H14ClNO/c12-8-4-5-10-9(7-8)11(14)3-1-2-6-13-10/h4-5,7,11,13-14H,1-3,6H2

InChI-Schlüssel

OGSFPRYXFZYVMS-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC2=C(C=C(C=C2)Cl)C(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.